REACTION_CXSMILES
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[N+:1](=[C:3]1[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=[C:4]1[O:10][CH3:11])=[N-:2].C[O:13][C:14]1[CH:15]=[C:16](O)[CH:17]=[CH:18][CH:19]=1.N(S([O-])(=O)=O)([S:23]([O-:26])(=O)=[O:24])[O].[K+].[K+].[K].[CH3:34]C(C)=O>>[CH3:11][O:10][C:4]1[C:3](=[O:13])[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=1.[C:19]1([CH3:34])[CH:18]=[CH:17][C:16]([S:23]([NH:1][NH2:2])(=[O:26])=[O:24])=[CH:15][CH:14]=1 |f:2.3.4,^1:29,32|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[N+](=[N-])=C1C(=CC(C=C1)=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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COC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C=CC(C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1](=[C:3]1[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=[C:4]1[O:10][CH3:11])=[N-:2].C[O:13][C:14]1[CH:15]=[C:16](O)[CH:17]=[CH:18][CH:19]=1.N(S([O-])(=O)=O)([S:23]([O-:26])(=O)=[O:24])[O].[K+].[K+].[K].[CH3:34]C(C)=O>>[CH3:11][O:10][C:4]1[C:3](=[O:13])[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=1.[C:19]1([CH3:34])[CH:18]=[CH:17][C:16]([S:23]([NH:1][NH2:2])(=[O:26])=[O:24])=[CH:15][CH:14]=1 |f:2.3.4,^1:29,32|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[N+](=[N-])=C1C(=CC(C=C1)=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C=CC(C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1](=[C:3]1[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=[C:4]1[O:10][CH3:11])=[N-:2].C[O:13][C:14]1[CH:15]=[C:16](O)[CH:17]=[CH:18][CH:19]=1.N(S([O-])(=O)=O)([S:23]([O-:26])(=O)=[O:24])[O].[K+].[K+].[K].[CH3:34]C(C)=O>>[CH3:11][O:10][C:4]1[C:3](=[O:13])[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=1.[C:19]1([CH3:34])[CH:18]=[CH:17][C:16]([S:23]([NH:1][NH2:2])(=[O:26])=[O:24])=[CH:15][CH:14]=1 |f:2.3.4,^1:29,32|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C1C(=CC(C=C1)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C=CC(C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |